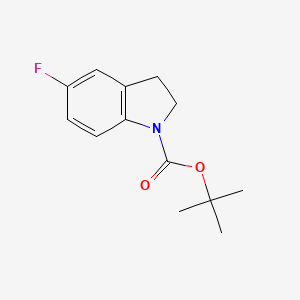

tert-Butyl 5-fluoroindoline-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-fluoro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHOOJDAIWYYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Retrosynthetic Analyses for Tert Butyl 5 Fluoroindoline 1 Carboxylate

Strategic Disconnections for the Indoline (B122111) Core Formation

The formation of the indoline ring system is the central challenge. This can be approached by forming either a key carbon-carbon (C-C) bond or a carbon-nitrogen (C-N) bond in the final cyclization step.

Strategies based on C-C bond formation typically involve the intramolecular cyclization of a suitably functionalized aniline (B41778) derivative. Two prominent methods for this transformation are the intramolecular Heck reaction and Friedel-Crafts alkylation.

Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction forms a C-C bond between an aryl halide and an alkene. Disconnecting the C2-C3 bond of the indoline core reveals a precursor like an N-allyl-2-haloaniline. For the target molecule, this translates to a pathway starting from a protected 2-bromo-4-fluoroaniline (B89589) derivative. The key cyclization step would then form the five-membered ring.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be adapted for intramolecular cyclization. Disconnecting the C3-C3a bond suggests a precursor containing an aniline ring and an ethyl chain bearing a leaving group. The cyclization would proceed via an intramolecular electrophilic attack of a carbocation (or a related species) onto the electron-rich aromatic ring. The presence of the nitrogen substituent strongly activates the ring towards this type of reaction.

Table 1: Comparison of C-C Bond Forming Retrosynthetic Strategies

| Strategy | Key Reaction | Precursor Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Intramolecular Heck | Pd-catalyzed cyclization | N-allyl-2-haloaniline | High functional group tolerance; well-established methodology. | Requires palladium catalyst; potential for side reactions like olefin isomerization. |

| Intramolecular Friedel-Crafts | Lewis/Brønsted acid-catalyzed cyclization | N-(2-haloethyl)aniline | Metal-free conditions possible; utilizes classic, well-understood reactions. | Can be prone to rearrangements; requires careful control of reaction conditions to avoid polymerization. |

Alternatively, the final ring-closing step can form the N1-C2 bond or the N1-C7a bond. These pathways typically begin with a pre-formed substituted benzene (B151609) ring bearing two side chains.

Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds. A disconnection of the N1-C7a bond points to a precursor such as a 1-(2-haloethyl)-2-aminobenzene derivative. In the context of the target molecule, a 4-fluoro-2-(2-haloethyl)aniline, protected with a Boc group, would be a suitable precursor for an intramolecular amination to close the ring.

Reductive Cyclization: A classical approach involves the reduction of a nitro group, which then cyclizes onto a suitable electrophile. For instance, a precursor like 1-fluoro-4-nitro-2-vinylbenzene (B3338725) could undergo reduction of the nitro group to an amine, which could then be induced to cyclize onto the alkene moiety to form the indoline ring. A related strategy involves the reductive cyclization of a 2-(2-nitroaryl)acetonitrile derivative.

Table 2: Comparison of C-N Bond Forming Retrosynthetic Strategies | Strategy | Key Reaction | Precursor Type | Advantages | Disadvantages | | :--- | :--- | :--- | :

Iv. Chemical Transformations and Reactivity Profile of Tert Butyl 5 Fluoroindoline 1 Carboxylate

Reactivity of the N-Boc Protecting Group on the Indoline (B122111) Nitrogen

The N-Boc group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled circumstances. total-synthesis.com Its removal is a critical step in many synthetic pathways to functionalize the indoline nitrogen.

The most common method for the removal of the N-Boc group is through acid-mediated hydrolysis. researchgate.net Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents such as dioxane or ethyl acetate (B1210297), are frequently employed. rsc.orgrsc.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the fragmentation of the carbamate (B1207046). This process generates a stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present, and a carbamic acid intermediate that readily decarboxylates to release the free amine, carbon dioxide, and isobutene. total-synthesis.com Milder acidic conditions, such as using p-toluenesulfonic acid, have also been developed to offer a more environmentally benign alternative to traditional methods. mdpi.com

Table 1: Common Reagents for Acid-Mediated N-Boc Deprotection

| Reagent | Typical Solvent(s) | Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | researchgate.netrsc.org |

| Hydrogen Chloride (HCl) | Dioxane, Methanol (B129727), Ethyl Acetate | Room Temperature | rsc.org |

| p-Toluenesulfonic Acid (pTSA) | Dichloromethane/Tetrahydrofuran | Room Temperature | mdpi.com |

| Aqueous Phosphoric Acid | - | - | rsc.org |

Thermolytic cleavage provides a catalyst-free method for N-Boc deprotection. This pathway involves heating the substrate, often at temperatures above 100°C, to induce the elimination of isobutylene (B52900) and carbon dioxide. acs.orgacsgcipr.org The reaction mechanism is believed to proceed through a fragmentation process that forms the amine via a carbamic acid intermediate. acsgcipr.org While this method avoids the use of harsh acids, the high temperatures required can sometimes lead to side reactions, such as racemization in chiral substrates. acsgcipr.org The choice of solvent can influence the reaction; solvents like water, trifluoroethanol (TFE), or methanol have been used effectively, sometimes under microwave-assisted conditions to accelerate the process. acs.orgresearchgate.netresearchgate.net

Table 2: Conditions for Thermolytic N-Boc Deprotection

| Solvent | Temperature | Notes | Reference(s) |

|---|---|---|---|

| Trifluoroethanol (TFE) | 150°C | Continuous flow | acs.org |

| Methanol (MeOH) | 150°C | Continuous flow | acs.org |

| Water (H₂O) | >100°C (Boiling/Superheated) | Catalyst-free | acsgcipr.org |

Silica (B1680970) gel, a common stationary phase in chromatography, can also serve as a mild, solid acid catalyst for the deprotection of N-Boc groups. jlu.edu.cnresearchgate.netepa.gov This method is particularly useful for sensitive substrates, including N-Boc protected indoles. researchgate.net The reaction is often carried out by adsorbing the substrate onto silica gel and then heating the mixture, sometimes under reduced pressure or in a refluxing non-polar solvent like toluene. researchgate.netjlu.edu.cnresearchgate.net The acidic silanol (B1196071) groups on the surface of the silica gel are thought to facilitate the cleavage of the Boc group. jlu.edu.cnresearchgate.net This method offers selectivity, as other protecting groups like Cbz and Fmoc are often unaffected under the same conditions. jlu.edu.cnresearchgate.netepa.gov

Table 3: Examples of Silica Gel-Catalyzed N-Boc Deprotection

| Substrate Type | Conditions | Yield | Reference(s) |

|---|---|---|---|

| N-Boc Indoline | Silica gel, refluxing toluene | 89% | jlu.edu.cnresearchgate.netepa.gov |

| N-Boc Aromatic Amines | Silica gel, gentle heating, reduced pressure | Good | researchgate.net |

In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through orthogonal protection strategies, where different protecting groups that are removed under distinct, non-interfering conditions are used. bham.ac.ukfiveable.me Since the N-Boc group is acid-labile, an orthogonal protecting group for another functionality in the molecule would be one that is stable to acid but can be removed by other means. organic-chemistry.org

Common orthogonal partners for the Boc group include:

Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with piperidine, making it orthogonal to the acid-labile Boc group. This strategy is fundamental in solid-phase peptide synthesis. nih.gov

Cbz (Carboxybenzyl) or Bn (Benzyl): These groups are removed by catalytic hydrogenation, a reductive cleavage that does not affect the Boc group.

Aloc (Allyloxycarbonyl): This group is cleaved under neutral conditions using a palladium catalyst, providing another level of orthogonality. nih.gov

The selection of an appropriate orthogonal strategy allows for the selective manipulation of different parts of a molecule, which is critical for achieving complex synthetic targets. bham.ac.uk

Electrophilic and Nucleophilic Reactivity of the Fluoroindoline Core

The reactivity of the aromatic ring in tert-butyl 5-fluoroindoline-1-carboxylate is influenced by the electronic effects of its substituents: the fluorine atom and the N-Boc protected pyrrolidine (B122466) ring fused to the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction on the 5-fluoroindoline (B1304769) core is determined by the directing effects of the existing substituents.

The N-Boc-pyrrolidine ring: The nitrogen atom of the indoline, even as part of a carbamate, can donate its lone pair of electrons into the aromatic ring through resonance. This makes the fused pyrrolidine ring an activating group and an ortho, para-director. libretexts.org Therefore, it directs incoming electrophiles to the positions ortho and para to the point of fusion, which are the C7 and C5 positions, respectively. However, the C5 position is already substituted with fluorine.

The Fluorine Atom: Fluorine is an electronegative atom and is considered a deactivating group through its inductive effect (electron-withdrawing). libretexts.org However, like other halogens, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. libretexts.org It directs incoming electrophiles to the C4 and C6 positions.

Considering the combined effects:

Attack at C4: This position is ortho to the fluorine and meta to the annulated nitrogen. The fluorine directs here, but the stronger directing group does not.

Attack at C6: This position is para to the fluorine and meta to the annulated nitrogen. The fluorine directs here, but again, the stronger directing group does not.

Attack at C7: This position is ortho to the annulated nitrogen. This is a strongly activated position.

Therefore, electrophilic aromatic substitution on this compound is expected to occur preferentially at the C7 position , which is ortho to the activating indoline nitrogen. If the C7 position is sterically hindered, substitution may occur at the C4 or C6 positions, directed by the fluorine atom. The precise outcome can depend on the specific electrophile and reaction conditions used.

Reactivity at the Fluorine-Substituted Position

The carbon-fluorine (C-F) bond on an aromatic ring is one of the strongest single bonds in organic chemistry, rendering it generally unreactive. nih.gov Consequently, the fluorine atom at the C-5 position of this compound is typically resistant to cleavage under standard conditions. However, its reactivity can be manifested primarily through nucleophilic aromatic substitution (SNAr) reactions.

For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). youtube.comnih.gov The N-tert-butoxycarbonyl (Boc) group, while electron-withdrawing, is not sufficiently activating on its own to facilitate SNAr at the C-5 position under mild conditions. The rate-determining step in SNAr is the initial attack by the nucleophile; a highly electronegative atom like fluorine enhances the electrophilicity of the carbon it is attached to, making this attack more favorable compared to other halogens. youtube.com

Displacement of the fluorine atom in this substrate generally requires harsh reaction conditions or the introduction of additional, more powerful electron-withdrawing groups onto the aromatic ring. For instance, similar fluoroaromatic compounds undergo nucleophilic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles, but often require the presence of a strongly activating group like a nitro group. beilstein-journals.orgnih.gov

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Fluoroarenes

| Nucleophile Type | Reagents | Conditions | Outcome |

| Oxygen | NaOR, KOR | High Temperature, Polar Aprotic Solvent (e.g., DMSO, DMF) | Aryl ether formation |

| Nitrogen | R₂NH, N₃⁻ | High Temperature, Base (e.g., K₂CO₃) | Aryl amine formation |

| Sulfur | NaSR, KSR | Moderate to High Temperature | Thioether formation |

Note: These are general conditions and specific applicability to this compound would depend on the specific nucleophile and reaction setup.

Protonation and Basicity Considerations of the Indoline Nitrogen

The nitrogen atom in the indoline ring of this compound is significantly non-basic. This is a direct consequence of the electronic effect of the attached tert-butoxycarbonyl (Boc) protecting group. The lone pair of electrons on the nitrogen atom is delocalized through resonance into the adjacent carbonyl group of the Boc moiety.

This delocalization effectively makes the nitrogen atom part of an amide-like system (a carbamate), which drastically reduces the availability of the lone pair to accept a proton. libretexts.org While typical secondary amines, such as the parent indoline molecule, are basic with a pKa of their conjugate acid around 10-11, the pKa of a protonated amide or carbamate is much lower, often in the negative range, indicating that the nitrogen is a very weak base. libretexts.org Therefore, under typical acidic or basic conditions used in organic synthesis, the indoline nitrogen of this compound will not undergo protonation. This lack of basicity is a crucial feature, preventing unwanted side reactions and allowing for selective transformations elsewhere in the molecule.

Metal-Catalyzed Functionalizations of the Indoline Ring System

The indoline scaffold is amenable to various metal-catalyzed C-H functionalization reactions, which provide a powerful and atom-economical way to introduce new substituents. The Boc group on the nitrogen can serve as a directing group, guiding the metal catalyst to specific C-H bonds.

Rhodium-Catalyzed C-H Activation and Alkylation/Acylation

Rhodium catalysts are particularly effective for the C-H activation and subsequent functionalization of N-protected indolines. researchgate.net The reaction typically proceeds via a chelation-assisted mechanism where the carbonyl oxygen of the Boc group coordinates to the rhodium center, directing the activation to the ortho C-H bond at the C-7 position of the indoline ring. nih.gov

Once the C-H bond is activated and a rhodacyclic intermediate is formed, it can react with various coupling partners. For instance, reaction with diazo compounds can lead to C-7 alkylation, providing a direct method for introducing alkyl groups at this position with high regioselectivity. mdpi.com Similarly, acylation can be achieved using appropriate acyl sources. These transformations are valuable for the rapid construction of more complex indoline derivatives. organic-chemistry.org

Table 2: Representative Rhodium-Catalyzed C-H Functionalization

| Reaction Type | Coupling Partner | Catalyst System | Position Functionalized |

| Alkylation | Diazo compounds, Alkenes | [RhCpCl₂]₂, AgSbF₆ | C-7 |

| Acylation | Acyl chlorides, Anhydrides | [Rh(CO)₂Cl]₂ | C-7 |

| Annulation | Alkynes | [RhCpCl₂]₂, CsOAc | C-7 |

Note: This table represents typical reaction types for N-Boc protected arenes; specific conditions may vary.

Palladium-Catalyzed Functionalizations at C-2 and C-3

While rhodium is often used for functionalizing the aromatic part of the ring, palladium catalysis is a prominent method for modifying the C-2 and C-3 positions of the indoline core. nih.gov Palladium-catalyzed reactions can introduce a variety of substituents at these saturated carbon centers.

For example, palladium-catalyzed C-H functionalization can be directed to the C-2 position. These reactions often require a directing group and an oxidant. caltech.edu In other approaches, dearomatization of corresponding indole (B1671886) precursors via palladium catalysis can lead to functionalized indolines with substituents at both the C-2 and C-3 positions. researchgate.net These methods allow for the stereoselective introduction of groups, creating chiral centers and providing access to a diverse range of complex indoline structures. nih.gov

Utility as a Synthon in Complex Molecule Synthesis

This compound is a valuable building block, or synthon, for the synthesis of more elaborate molecular structures, particularly those containing fused heterocyclic ring systems.

Precursor for Fused Heterocyclic Ring Systems

The indoline core of this compound can be used as a foundation upon which other rings are constructed. For instance, the functional groups present or introduced onto the indoline ring can participate in cyclization reactions to form fused systems. One common strategy involves the oxidation of the indoline to the corresponding oxindole (B195798) or isatin (B1672199) derivative. 5-Fluoroisatin, for example, can be readily prepared from 5-fluoroindoline. chemicalbook.com This intermediate can then undergo condensation reactions with various dinucleophiles to generate complex fused heterocycles. For example, condensation with benzene-1,2-diamine derivatives can yield indolo[2,3-b]quinoxalines, a class of compounds with significant biological and material science applications. researchgate.net The fluorine atom and the Boc-protected nitrogen offer handles for further diversification either before or after the construction of the fused ring system.

Role in Building Block Libraries for Diversification

This compound serves as a crucial building block in the generation of chemical libraries aimed at drug discovery and medicinal chemistry. Its structure combines the privileged indoline scaffold with a strategically placed fluorine atom and a versatile Boc-protecting group, making it an ideal starting point for creating diverse sets of molecules for biological screening. The 5-fluoroindoline core is a common motif in pharmacologically active compounds, and its strategic functionalization allows for the exploration of chemical space to identify novel therapeutic agents.

A notable example of its application is in the synthesis of focused libraries of indoline-2-carboxamide derivatives designed as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. In this context, the 5-fluoroindoline scaffold was specifically chosen to block a potential metabolic "hot spot" on the indoline ring, a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. acs.orgacs.org

The synthesis of a library of these derivatives highlights the utility of the 5-fluoroindoline core. The general synthetic approach involves the preparation of the core scaffold, followed by diversification at multiple positions. While the initial library was developed from the parent 5-fluoroindoline, the use of the Boc-protected version, this compound, is a standard and often preferred method for such synthetic campaigns. The Boc group provides robust protection of the indoline nitrogen, allowing for selective and high-yield transformations at other positions of the molecule before its clean removal under acidic conditions.

In the development of these antitrypanosomal agents, researchers systematically explored substitutions at various points of the indoline scaffold to establish structure-activity relationships (SAR). The 5-fluoro substitution was found to be well-tolerated, with the resulting compounds maintaining potent activity against the parasite. acs.org This demonstrates that the fluorine atom, while introduced to improve metabolic properties, does not detrimentally interfere with the key binding interactions required for biological activity.

The diversification of the 5-fluoroindoline scaffold in this library is exemplified by the variety of substituents introduced at the 1- and 2-positions of the indoline ring. This systematic modification allowed for the fine-tuning of the compounds' physicochemical properties, such as lipophilicity and polar surface area, which are critical for optimizing drug-like characteristics, including brain penetrance for treating the neurological stage of the disease. acs.orgacs.org

The table below showcases a selection of compounds from this focused library, illustrating the structural diversity achieved from the 5-fluoroindoline core.

| Compound ID | R1 Group (at position 1) | R2 Group (at position 2) | Biological Activity (IC50 against T. brucei) |

| 54 | H | -CONHCH3 | 0.13 µM |

| 55 | 4-fluorophenyl | -CONHCH3 | 0.08 µM |

| 56 | (R)-4-fluorophenyl | -CONHCH3 | 0.07 µM |

| 57 | H (with F at position 6) | -CONHCH3 | 0.07 µM |

| 58 | H (with F at position 7) | -CONHCH3 | 0.08 µM |

| 59 | H (with F at positions 4 & 6) | -CONHCH3 | 0.06 µM |

| 60 | H (with Br at position 5) | -CONHCH3 | 0.06 µM |

This example underscores the strategic importance of this compound and related 5-fluoroindoline derivatives as building blocks. They provide a robust and versatile platform for generating libraries of novel compounds, enabling the systematic exploration of chemical diversity to identify and optimize new therapeutic leads. The strategic incorporation of fluorine not only serves to enhance metabolic stability but also allows for the modulation of electronic properties, which can influence binding affinity and selectivity.

V. Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its chemical shift (δ), integration, and multiplicity.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet peak, typically in the upfield region around 1.5 ppm.

Indoline (B122111) Ring Protons: The protons on the aliphatic portion of the indoline ring (at positions C2 and C3) would likely appear as triplets due to coupling with each other. The C3 protons (CH₂) are expected around 3.0-3.2 ppm, and the C2 protons (CH₂) are expected further downfield, around 3.9-4.1 ppm, due to the influence of the adjacent nitrogen atom of the carbamate (B1207046).

Aromatic Protons: The protons on the fluoro-substituted benzene (B151609) ring will show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C4 would be a doublet of doublets, coupling to the proton at C6 and the fluorine at C5. The proton at C6 would likely appear as a triplet-like signal (more accurately, a doublet of doublets) due to coupling to the protons at C4 and C7. The proton at C7 would be a doublet of doublets, coupling to the proton at C6 and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl 5-fluoroindoline-1-carboxylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.5 | Singlet (s) |

| -CH₂- (C3) | ~3.1 | Triplet (t) |

| -CH₂- (C2) | ~4.0 | Triplet (t) |

This table is based on theoretical predictions and data from similar structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

tert-Butyl Group: The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, and the three equivalent methyl carbons would appear upfield, around 28 ppm.

Carbamate Carbonyl: The carbonyl carbon of the tert-butoxycarbonyl (Boc) group will have a characteristic chemical shift in the range of 150-155 ppm.

Indoline Ring Carbons: The aliphatic carbons C2 and C3 are expected at approximately 50-55 ppm and 28-32 ppm, respectively. The aromatic carbons will appear between 110 and 160 ppm. The carbon atom directly bonded to the fluorine (C5) will show a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's high electronegativity, expected to be in the range of 155-160 ppm. The other aromatic carbons will also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~81 |

| C2 | ~53 |

| C3 | ~30 |

| Aromatic Carbons | ~110-145 |

| C5 (C-F) | ~158 (d, ¹JCF ≈ 240 Hz) |

This table is based on theoretical predictions and data from similar structures. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. cnr.itnih.govnih.govresearchgate.net Since there is typically no natural fluorine background in biological systems, ¹⁹F NMR provides a clean spectrum. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is sensitive to the electronic environment, making it a useful probe for studying molecular interactions. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (at C4 and C6). This technique is particularly valuable in drug discovery and development for studying protein-ligand interactions and for in vivo imaging applications. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the exact elemental formula of this compound (C₁₃H₁₆FNO₂). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers or impurities. nih.govnih.gov This technique is crucial for verifying the identity of newly synthesized compounds in research.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₆FNO₂ | [M+H]⁺ | 254.1238 |

This table contains theoretically calculated values.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, LC is first used to separate the compound from any starting materials, by-products, or other impurities. The separated components then enter the mass spectrometer, which provides mass information for each component. This allows for the simultaneous assessment of purity and confirmation of the molecular weight of the target compound. The retention time from the LC provides an additional parameter for identification. LC-MS is widely used in quality control and reaction monitoring in synthetic chemistry.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its specific structural features. The analysis of this spectrum is crucial for confirming the successful synthesis and structural integrity of the compound.

The key functional groups and their expected absorption ranges are detailed below:

Carbonyl (C=O) Stretch of the Carbamate: The most prominent peak in the IR spectrum is typically the carbonyl stretch of the tert-butoxycarbonyl (Boc) protecting group. This strong absorption band is expected to appear in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the electronic environment of the indoline ring.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the indoline ring and the carbamate group will also be present. These typically appear in the 1200-1300 cm⁻¹ region.

C-H Stretching of Aliphatic and Aromatic Groups: The spectrum will exhibit C-H stretching vibrations. The aliphatic C-H bonds of the tert-butyl group and the indoline ring typically show absorptions in the 2850-3000 cm⁻¹ range. Aromatic C-H stretches from the benzene ring portion of the indoline structure may appear at wavenumbers slightly above 3000 cm⁻¹.

C-F Stretching: The presence of the fluorine atom at the 5-position of the indoline ring will give rise to a C-F stretching vibration. This absorption is typically observed in the fingerprint region, around 1000-1100 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| C-N | Stretch | 1200 - 1300 | Medium |

| C-F | Stretch | 1000 - 1100 | Medium to Strong |

| Aromatic C=C | Out-of-plane bend | 800 - 900 | Medium to Strong |

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the isolation and purification of this compound from crude reaction mixtures, ensuring a high degree of purity required for subsequent research applications.

Flash column chromatography is a widely used and efficient technique for the preparative purification of organic compounds. doi.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

For the purification of this compound, a non-polar solvent system is generally employed. A common mobile phase consists of a gradient or isocratic mixture of ethyl acetate (B1210297) and a less polar solvent like hexanes or petroleum ether. rsc.org The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. The compound, being moderately polar, will travel up the column at a rate dependent on the solvent polarity, allowing for its effective separation.

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Ethyl Acetate/Hexanes gradient (e.g., 0% to 20% Ethyl Acetate) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Rf value | 0.3 - 0.5 for optimal separation |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to flash chromatography. For this compound, reversed-phase HPLC is a common analytical method to assess purity.

In a typical reversed-phase HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound is a characteristic parameter used for its identification under specific chromatographic conditions.

Table 3: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (both may contain 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in significantly higher resolution, faster analysis times, and improved sensitivity. arkat-usa.org UPLC is particularly useful for analyzing complex mixtures and for high-throughput screening.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method for this compound would offer a more rapid and precise assessment of its purity compared to traditional HPLC. arkat-usa.org The conditions would be similar to HPLC but with a faster gradient and a higher flow rate, leading to shorter run times.

Table 4: Representative UPLC Parameters for High-Throughput Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | Fast gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.5 - 0.8 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Vi. Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of organic molecules, including indoline (B122111) derivatives. By approximating the electron density of a molecule, DFT can accurately predict various chemical properties.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of reactions involving indoline scaffolds. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's nucleophilic and electrophilic sites. For instance, in related heterocyclic compounds, the distribution of HOMO and LUMO coefficients can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, offer a visual representation of the charge distribution within a molecule. These maps are valuable for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic reactions. researchgate.net For substituted indolines, the fluorine atom at the 5-position is expected to influence the electron density distribution of the benzene (B151609) ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Indoline Scaffold

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.2 | Nucleophilic character, site of electron donation |

| LUMO | -1.5 | Electrophilic character, site of electron acceptance |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for tert-butyl 5-fluoroindoline-1-carboxylate would require dedicated DFT calculations.

DFT calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states and intermediates. This analysis is crucial for understanding reaction mechanisms and predicting reaction kinetics. For example, in the synthesis of polycyclic indolines, DFT has been used to calculate the free energy barriers of different reaction pathways, thereby elucidating the factors that control regio- and diastereoselectivity. nih.gov By locating the transition state structures, researchers can understand the geometry of the activated complex and the energetic cost of the reaction step. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory of atomic positions and velocities.

MD simulations are particularly useful for the conformational analysis of flexible molecules like this compound, which has a non-planar indoline ring and a rotatable tert-butyl group. nih.gov These simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov Understanding the preferred conformations is essential as it can influence the molecule's biological activity and reactivity. nih.gov

Furthermore, MD simulations can be employed to study intermolecular interactions, such as how the indoline derivative interacts with solvent molecules or a biological target. rsc.org By simulating the molecule in a relevant environment, researchers can gain a detailed understanding of the non-covalent interactions that govern its behavior. diva-portal.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, often combining DFT and other methods, plays a crucial role in elucidating complex reaction mechanisms involving indoline scaffolds. For instance, theoretical studies have been instrumental in understanding the mechanisms of palladium-catalyzed C-H activation reactions for the synthesis of indoles and indolines. nih.gov These studies can propose and evaluate different mechanistic pathways, such as oxidative addition, reductive elimination, and migratory insertion, by calculating the energetics of each step.

In the context of photocatalytic reactions, computational modeling can help to understand the electronic excited states and the subsequent reaction pathways. For example, in the dehydrogenation of indolines, mechanistic studies can reveal whether the reaction proceeds through a hydrogen atom transfer or an electron transfer process. rsc.org

A systematic DFT study on the cyclization reaction to form polycyclic indolines has detailed the reaction mechanisms and the origins of regio- and diastereoselectivity under different catalytic conditions. nih.gov Such studies provide a deep understanding of the reaction, guiding the experimental design for improved efficiency and selectivity. nih.gov

Rational Design Principles for Indoline-Based Scaffolds

The insights gained from computational chemistry directly contribute to the rational design of novel indoline-based compounds with desired properties. By understanding the structure-activity relationships (SAR), chemists can design molecules with enhanced biological activity or improved synthetic accessibility. acs.org

In silico analysis is a key component of the rational design process, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening.

Computational modeling can be used to optimize synthetic pathways by identifying the most efficient reaction conditions and catalysts. By calculating the reaction barriers for different catalysts or solvent systems, it is possible to predict which conditions will lead to the highest yield and selectivity.

Exploration of Structure-Reactivity Relationships

The chemical reactivity of this compound is fundamentally governed by the interplay of its structural components: the indoline core, the electron-withdrawing 5-fluoro substituent, and the bulky N-tert-butoxycarbonyl (Boc) protecting group. Computational and mechanistic studies elucidate how these features influence the molecule's electronic distribution and steric accessibility, thereby dictating its behavior in chemical transformations.

The reactivity of the indoline ring system is significantly modulated by the electronic properties of its substituents. The fluorine atom at the C-5 position and the Boc group on the nitrogen atom both exert strong electron-withdrawing effects, which profoundly impact the nucleophilicity of the molecule.

Influence of the 5-Fluoro Substituent

The fluorine atom at the 5-position primarily influences the reactivity of the aromatic portion of the indoline core. Its effects are twofold:

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution compared to unsubstituted indoline. The presence of such an electron-withdrawing group on similar indole (B1671886) rings has been shown to lower their reactivity in reactions like fluorination. researchgate.net This stabilization of molecular orbitals is a known consequence of fluorination. nih.gov

Mesomeric Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic system via resonance, a positive mesomeric effect. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity. nih.govconsensus.app

The net result is a significant reduction in the aromatic ring's susceptibility to attack by electrophiles.

Influence of the N-tert-Butoxycarbonyl (Boc) Group

The Boc group attached to the indoline nitrogen has both electronic and steric consequences:

Electronic Effect: The Boc group functions as an electron-withdrawing carbamate (B1207046). The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. This further deactivates the ring towards electrophilic attack. The compatibility of the Boc group in various transformations, such as iridium-catalyzed C-H borylation, highlights its role as a robust directing and protecting group. nih.gov

Steric Effect: The tert-butyl component of the Boc group is sterically demanding. This bulk can hinder the approach of reagents to the adjacent C-7 position on the aromatic ring. In related N-protected heterocyclic systems, bulky groups are known to direct reactions to other positions due to steric interference. nih.govmdpi.org While the primary electronic deactivation is more significant, this steric hindrance can play a role in the regioselectivity of certain reactions.

Combined Effects on Reactivity

The combination of the 5-fluoro and N-Boc substituents renders the aromatic ring of this compound considerably electron-deficient. This has several predictable consequences for its reactivity:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are expected to be significantly slower and require harsher conditions compared to unsubstituted indoline. researchgate.netnih.gov The strong deactivation by both groups reduces the nucleophilicity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the aromatic ring could potentially make it more susceptible to SNAr reactions, particularly at positions activated by the fluoro group, although this would likely require a strong nucleophile and specific reaction conditions.

Reactivity at the N-Boc Group: The Boc group itself is a site of reactivity. It is designed to be a protecting group and can be removed under acidic conditions (e.g., with trifluoroacetic acid), which is a common transformation in synthetic sequences involving this compound. nih.govorganic-chemistry.org

The following tables summarize the structural influences on the molecule's reactivity.

| Substituent | Electronic Effect | Steric Effect | Impact on Aromatic Ring Reactivity |

|---|---|---|---|

| 5-Fluoro | Strongly electron-withdrawing (-I > +M) | Minimal | Deactivates the ring towards electrophilic attack. |

| N-tert-Butoxycarbonyl (Boc) | Electron-withdrawing (via resonance) | Significant bulk near the C-7 position | Deactivates the ring towards electrophilic attack and can sterically hinder reactions at C-7. |

| Compound | Predicted Relative Reactivity (Electrophilic Aromatic Substitution) | Key Influencing Factors |

|---|---|---|

| Indoline | High | Activating amino group (lone pair donation). |

| 5-Fluoroindoline (B1304769) | Moderate | Deactivating inductive effect of fluorine partially offset by activating amino group. |

| tert-Butyl indoline-1-carboxylate | Low | Deactivating effect of N-Boc group (nitrogen lone pair delocalized into carbonyl). |

| This compound | Very Low | Combined deactivating effects of both the 5-fluoro and N-Boc groups. |

Vii. Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Approaches for Fluoroindolines

The principles of green chemistry are increasingly guiding the development of synthetic routes for complex molecules like fluoroindolines. Future research will prioritize methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of focus include:

Use of Renewable Feedstocks: Exploring pathways that utilize biomass-derived starting materials. For instance, research into converting abundant biomass like chitin (B13524) into nitrogen-containing furan (B31954) derivatives showcases a move toward sustainable feedstocks that could be adapted for synthesizing precursors to the indoline (B122111) core. rsc.org

Environmentally Benign Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water, supercritical fluids, or bio-derived solvents. For example, the synthesis of spiro[indole-quinazoline] derivatives has been successfully demonstrated in water, a green and abundant solvent. jsynthchem.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Waste Reduction and Recycling: Implementing manufacturing process modifications to significantly reduce emissions and recover byproducts. Innovations in the fluoropolymer industry, which have achieved up to a 99.99% reduction in fluorosurfactant emissions, provide a model for the broader fluorochemical sector. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | Water, ethanol, supercritical CO2 |

| Catalysts | Stoichiometric strong acids/bases, heavy metals | Recyclable heterogeneous catalysts, biocatalysts |

| Starting Materials | Petroleum-based | Biomass-derived, renewable sources |

| Energy Input | High-temperature reflux | Microwave irradiation, room temperature reactions |

| Waste Output | High E-factor (kg waste/kg product) | Low E-factor, recyclable byproducts |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to the efficient synthesis of fluoroindolines. The future lies in discovering and optimizing catalytic systems that offer higher selectivity, activity, and stability under milder conditions, while also being recoverable and reusable.

Emerging trends in catalysis for indoline synthesis include:

Bimetallic Catalysis: The use of two different metals in a single catalytic system can create synergistic effects, leading to enhanced reactivity and selectivity. A bimetallic iron-palladium catalyst system, for example, has been shown to be highly efficient in Friedel-Crafts reactions involving indole (B1671886) scaffolds. nih.gov

Single-Atom Catalysts (SACs): Anchoring individual metal atoms onto a support material offers maximum atom efficiency and unique catalytic properties. A novel catalyst with two copper ions held in a polymeric carbon nitride structure has demonstrated significantly lower carbon footprint and high reusability in cross-coupling reactions. sciencedaily.com This type of catalyst could be adapted for C-F or C-N bond formations in fluoroindoline synthesis.

Cobalt-Based Catalysis: Inexpensive and earth-abundant metals like cobalt are gaining traction. Methods using cobalt(III)-carbene radical intermediates have been developed for the synthesis of indolines from readily available precursors, taking advantage of rapid intramolecular hydrogen atom transfer. researchgate.net

Chiral Rhodium Complexes: For the synthesis of enantiomerically pure fluoroindolines, which is often crucial for pharmaceutical applications, chiral catalysts are essential. Chiral rhodium complexes have been successfully used for the atroposelective C-H functionalization of indolines, providing access to specific stereoisomers with high enantioselectivity. nih.gov

Table 2: Overview of Novel Catalytic Systems for Indoline Synthesis

| Catalytic System | Metal(s) | Key Transformation | Advantages |

|---|---|---|---|

| Bimetallic | Fe/Pd | Friedel-Crafts Reaction | Low catalyst loading, high yield |

| Dual-Atom | Cu/Cu on PCN | Cross-Coupling | High efficiency, reusability, low carbon footprint |

| Carbene Radical | Co(III) | Intramolecular Cyclization | Uses inexpensive reagents, forms functionalized products |

| Chiral Complex | Rh | Asymmetric C-H Functionalization | High enantioselectivity, access to specific atropisomers |

Integration of Flow Chemistry and Automation in Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in chemical synthesis. mdpi.com This technology, especially when combined with automation, offers significant advantages for the synthesis of tert-Butyl 5-fluoroindoline-1-carboxylate and its derivatives.

Key benefits and future directions include:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, allowing for better control over reaction parameters like temperature and pressure. This enables the use of highly reactive intermediates and exothermic reactions that are often challenging in batch.

Improved Efficiency and Yield: The precise control and rapid mixing in flow systems can lead to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net For instance, Fischer indole synthesis performed under continuous flow can achieve quantitative conversion with a throughput of several grams per hour. uc.pt

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow setup without the need to isolate and purify intermediates, significantly streamlining the synthetic process. uc.ptmit.edu

Automated Library Generation: Automated flow chemistry systems are ideal for rapidly generating libraries of fluoroindoline analogs for screening in drug discovery programs. syrris.com These systems can systematically vary reagents and conditions to explore a wide chemical space efficiently.

Advanced Computational Methods for Predictive Chemistry and Materials Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. For fluorinated compounds, where the effects of fluorine can be subtle and difficult to predict, computational methods are particularly valuable. nih.gov

Future applications in the context of this compound include:

Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT), researchers can calculate and predict properties such as molecular structure, electronic distribution, and reactivity. researchgate.net This helps in understanding how the fluorine atom influences the molecule's characteristics.

Rational Ligand Design: For drug discovery, computational ligand-based drug design (LBDD) can elucidate structure-activity relationships (SAR). rsc.org By analyzing a set of known active fluoroindoline derivatives, models can be built to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates.

Reaction Mechanism and Catalyst Design: Computational tools can model reaction pathways, identify transition states, and explain the role of catalysts at a molecular level. This insight is crucial for optimizing existing reactions and designing novel, more efficient catalysts.

Computer-Aided Synthesis Planning (CASP): AI-driven tools can propose novel synthetic routes to a target molecule by analyzing vast databases of known chemical reactions. mit.edu When integrated with automated flow chemistry systems, this creates a powerful platform for the rapid, de novo synthesis of complex molecules like functionalized fluoroindolines. mit.edu

Table 3: Application of Computational Methods in Fluoroindoline Research

| Computational Method | Application Area | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Property Prediction | Molecular geometry, electronic properties, reaction energetics |

| Ligand-Based Drug Design (LBDD) | Drug Discovery | Structure-Activity Relationships (SAR), prediction of biological activity |

| Molecular Dynamics (MD) Simulation | Binding Analysis | Ligand-protein interactions, conformational changes, binding free energy |

| Computer-Aided Synthesis Planning (CASP) | Synthetic Chemistry | Novel and optimized synthetic routes |

Q & A

Q. How can researchers validate the absence of genotoxicity in this compound derivatives?

- Answer : Perform Ames tests (Salmonella typhimurium strains) for mutagenicity and micronucleus assays in mammalian cells. Compare results against IARC/ACGIH guidelines. For in silico screening, use tools like Derek Nexus to predict structural alerts (e.g., nitro groups) .

Methodological Notes

- Crystallography : Refine structures using SHELXL (rigid-body refinement for disordered tert-butyl groups) and visualize hydrogen bonds with Mercury .

- Safety Protocols : Refer to SDS sections 7–9 (ECHA guidelines) for spill management and waste disposal .

- Data Interpretation : Cross-validate NMR/X-ray data with computational models to resolve ambiguities in stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.